molecular formula C21H23N3O2S B2787038 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021024-80-5

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2787038
CAS No.: 1021024-80-5
M. Wt: 381.49
InChI Key: DOPNATNWZGSCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[2,3-b]quinazolinone core fused with a 6,7,8,9-tetrahydro ring system, substituted at the 3-position by a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group. The structural complexity of this molecule combines heterocyclic motifs known for diverse pharmacological activities.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-19(23-10-9-14-5-1-2-6-15(14)12-23)11-16-13-27-21-22-18-8-4-3-7-17(18)20(26)24(16)21/h1-2,5-6,16H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNATNWZGSCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step procedures. The primary synthetic route involves the condensation of 3,4-dihydroisoquinoline with appropriate reactants to form an intermediate, which then undergoes cyclization and further reactions to yield the final compound. Reaction conditions often require the use of catalysts and specific solvents to drive the reaction to completion efficiently.

Industrial Production Methods

While detailed industrial production methods can vary, large-scale synthesis of this compound might involve optimized catalytic processes and continuous flow chemistry to improve yield and reduce reaction times. Methods such as microwave-assisted synthesis could also be employed to increase efficiency and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions under controlled conditions, leading to the formation of new functional groups.

  • Reduction: Reduction processes can modify the isoquinoline moiety, introducing new hydrogen atoms to the structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions often include specific temperatures, pressures, and the presence of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to be a versatile precursor in organic synthesis.

Biology

Biologically, the compound can be utilized in studies involving enzyme inhibition or receptor binding due to its ability to interact with specific biological targets.

Medicine

Medicinal applications include its potential use as a pharmaceutical intermediate in the development of drugs targeting specific conditions. Its structural complexity can be harnessed to design molecules with desired therapeutic properties.

Industry

In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including those used in agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one exerts its effects is multifaceted. It can interact with various molecular targets, including enzymes and receptors, altering their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects. Detailed studies often reveal specific binding affinities and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related quinazolinone derivatives (Table 1).

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activities Synthesis Highlights References
Target Compound Thiazolo[2,3-b]quinazolinone 2-(3,4-Dihydroisoquinolin-2-yl)-2-oxoethyl Hypothesized anticancer, neurological activity Multi-step with specialized catalysts N/A
3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)quinazolin-4(1H)-one Quinazolinone + 1,2,3-triazole Triazole-linked alkylthio groups Antimicrobial, anticancer Click chemistry (Cu@Py-Oxa@SPION catalyst)
3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo[1,5-a]quinazolinone 4-Chlorophenyl, thioxo group Potential metal complex precursor Thiocarbonylation of precursor
3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one Quinolin-2(1H)-one + oxadiazole Oxadiazole at C3 Anticonvulsant Hydrazide cyclization
5-Octylsulfanyl-imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone Octylsulfanyl, isopropyl, dimethoxy Undisclosed (chemical intermediate) Functionalization via sulfanyl groups

Key Observations:

Core Structure Variations: The thiazolo[2,3-b]quinazolinone core (target) differs from imidazo () or triazole-fused () analogs.

Substituent Impact: The dihydroisoquinoline group in the target compound may enhance blood-brain barrier penetration compared to 4-chlorophenyl () or alkylsulfanyl () groups, suggesting neurological applications. Oxadiazole-containing derivatives () exhibit anticonvulsant activity, but the target’s thiazolo and dihydroisoquinoline motifs could shift activity toward kinase inhibition or apoptosis induction .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the thiazoloquinazolinone core, contrasting with click chemistry-driven triazole derivatives () or thiocarbonylation routes (). Catalyst systems like Cu@Py-Oxa@SPION () highlight trends in recyclable, green synthesis methods absent in the target’s reported pathways.

Biological Potential: While triazole-quinazolinones show antimicrobial activity (), the target’s dihydroisoquinoline moiety aligns with alkaloid-like bioactivity (e.g., antitumor or vasodilatory effects) seen in natural products .

Biological Activity

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a unique combination of a thiazoloquinazolinone core and a dihydroisoquinoline moiety. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 348.44 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The methods often leverage the reactivity of the isoquinoline and thiazole derivatives to form the desired heterocyclic frameworks.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to the one have shown moderate antibacterial activity against various pathogens. A comparative evaluation revealed that some thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.17 mg/mL to >3.75 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacterium
10.230.47E. cloacae
20.170.23B. cereus
30.700.94S. Typhimurium

The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance antibacterial efficacy .

Antifungal Activity

The antifungal activity of thiazole derivatives has also been explored, with compounds demonstrating MIC values as low as 0.08 mg/mL against various fungal strains. The best-performing compounds showed significant activity against pathogens like Candida albicans .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may exhibit protective effects in neurodegenerative conditions such as Parkinson's disease. The incorporation of the dihydroisoquinoline moiety suggests potential dopaminergic activity, which warrants further investigation through in vivo models .

Case Study: Neuroprotective Screening

In a preliminary study focusing on neuroprotection, derivatives of thiazoloquinazolinones were screened for their ability to prevent neuronal cell death induced by neurotoxins in vitro. Results indicated that certain modifications to the thiazole ring significantly improved cell viability in neuronal cultures exposed to oxidative stress .

Research Findings: Structure-Activity Relationships

A comprehensive analysis of various derivatives revealed that substitutions at the thiazole and isoquinoline positions significantly influenced biological activity. For example, compounds with electron-donating groups at specific positions demonstrated enhanced antibacterial properties compared to their counterparts with electron-withdrawing groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step reactions starting with condensation of dihydroisoquinoline derivatives with thiazoloquinazolinone precursors. Key steps include:

  • Step 1 : Formation of the oxoethyl linker via nucleophilic substitution (e.g., coupling 3,4-dihydroisoquinoline with a bromoacetyl intermediate).
  • Step 2 : Cyclization under acidic or basic conditions to form the thiazolo[2,3-b]quinazolinone core .
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography. Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst load (e.g., p-TsOH) can improve yields. For example, using 7-fluoro-1,2,3,4-tetrahydroisoquinoline increased yield to 37% in analogous syntheses .
Step Reagents/Conditions Yield Range Reference
1Bromoacetyl chloride, DCM, 0°C40–50%
2p-TsOH, reflux in EtOH36–37%
3Column chromatography (SiO₂, hexane/EtOAc)>95% purity

Q. What characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify dihydroisoquinoline and thiazoloquinazolinone moieties (e.g., δ 2.8–3.2 ppm for tetrahydroquinazolinone protons) .
  • HRMS : Confirm molecular formula (e.g., C₂₃H₂₄N₄O₂S requires m/z 428.1612) .
  • X-ray Crystallography : Resolve stereochemistry of the oxoethyl linker .
  • HPLC-PDA : Assess purity (>98% for pharmacological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

SAR studies should systematically modify:

  • Dihydroisoquinoline substituents : Introduce halogens (e.g., Cl, F) or methoxy groups to enhance lipophilicity and target binding .
  • Thiazoloquinazolinone core : Compare bioactivity of saturated (6,7,8,9-tetrahydro) vs. unsaturated analogs .

Example SAR Table :

Substituent Biological Activity Key Finding Reference
7-FluoroAnticancer (IC₅₀ = 1.2 µM)Enhanced kinase inhibition vs. parent
3,4-DimethoxyAnti-inflammatory (COX-2 IC₅₀ = 0.8 µM)Improved selectivity over COX-1
2-ChlorophenylAntimicrobial (MIC = 4 µg/mL)Disrupted bacterial membrane integrity

Q. How should researchers address contradictions in reported biological activity data?

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., cell line heterogeneity, solvent DMSO vs. PBS) .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding affinity discrepancies .

Experimental Design & Data Analysis

Q. What considerations are essential when designing in vitro assays for kinase inhibition?

  • Control Groups : Include positive controls (e.g., staurosporine) and vehicle-only groups to normalize background noise .
  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Triplicate measurements reduce outlier impact .
  • Statistical Models : Apply nonlinear regression (e.g., GraphPad Prism) for curve fitting and assess significance via ANOVA with Tukey’s post hoc test .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), solubility (Ali logS > -4), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR kinase) over 100 ns trajectories to prioritize stable analogs .

Conflict Resolution in Data Interpretation

Q. How to resolve discrepancies in synthetic yields across studies?

  • Catalyst Screening : Compare p-TsOH vs. Amberlyst-15 in Step 2; the latter increased yield by 15% in analogous quinazolinones .
  • Solvent Effects : Polar aprotic solvents (DMF) improve cyclization efficiency vs. THF (yield difference: 10–12%) .

Q. What strategies validate unexpected metabolic stability results?

  • Microsomal Stability Assays : Use liver microsomes from multiple species (human, rat) to confirm interspecies variability .
  • Metabolite ID : LC-MS/MS to detect oxidation products (e.g., hydroxylation at C-7 of dihydroisoquinoline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.